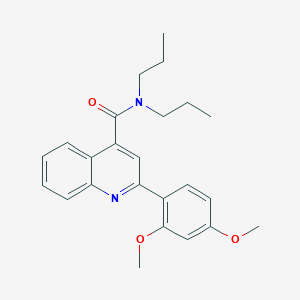
2-(2,4-dimethoxyphenyl)-N,N-dipropylquinoline-4-carboxamide
Overview
Description
2-(2,4-dimethoxyphenyl)-N,N-dipropylquinoline-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with a 2,4-dimethoxyphenyl group and a dipropylcarboxamide moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethoxyphenyl)-N,N-dipropylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Substitution with 2,4-Dimethoxyphenyl Group: The quinoline core is then subjected to a Friedel-Crafts acylation reaction with 2,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Dipropylcarboxamide Moiety: The final step involves the reaction of the substituted quinoline with dipropylamine and a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethoxyphenyl)-N,N-dipropylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) can convert the carboxamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the quinoline or phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aluminum chloride as a catalyst for Friedel-Crafts reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-(2,4-dimethoxyphenyl)-N,N-dipropylquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethoxyphenyl)-N,N-dipropylquinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial RNA polymerase, which disrupts the synthesis of essential bacterial RNA . The compound may also interact with other cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxyphenyl derivatives: Compounds with similar phenyl substitutions, such as 2,4-dimethoxyphenyl dithiolopyrrolone derivatives, which also exhibit antimicrobial activity.
Quinoline derivatives: Other quinoline-based compounds, such as chloroquine and quinine, known for their antimalarial properties.
Uniqueness
2-(2,4-dimethoxyphenyl)-N,N-dipropylquinoline-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit bacterial RNA polymerase sets it apart from other quinoline derivatives, making it a promising candidate for further research and development.
Properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)-N,N-dipropylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-5-13-26(14-6-2)24(27)20-16-22(25-21-10-8-7-9-18(20)21)19-12-11-17(28-3)15-23(19)29-4/h7-12,15-16H,5-6,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAAJLHJCCNFEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC(=NC2=CC=CC=C21)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ISOPROPYL 4-(AMINOCARBONYL)-5-{[(E)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE](/img/structure/B3481321.png)
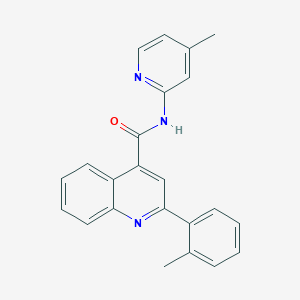
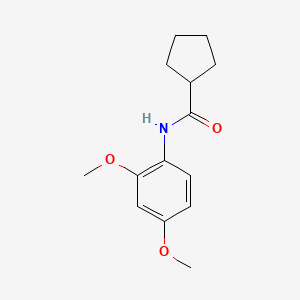

![2-(4-methylphenyl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide](/img/structure/B3481355.png)
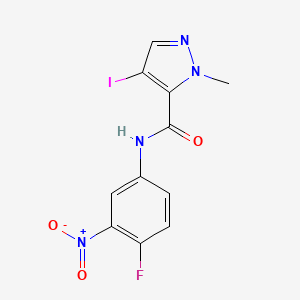
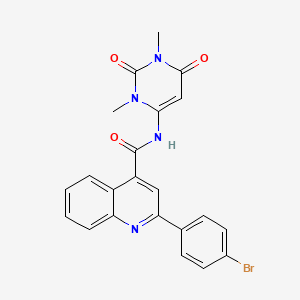
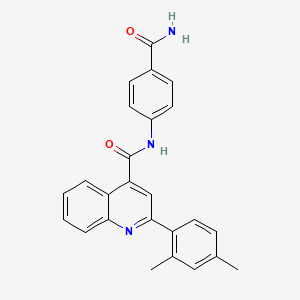
![N~9~-[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-9H-XANTHENE-9-CARBOXAMIDE](/img/structure/B3481382.png)
![N~4~-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B3481392.png)
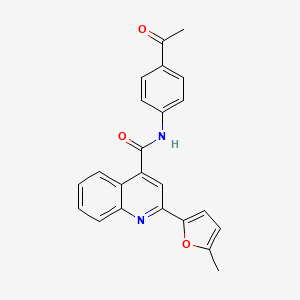

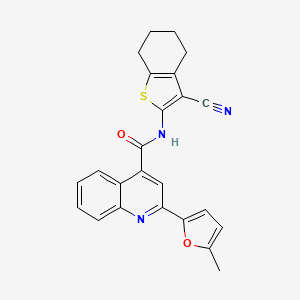
![N-[4-(dimethylamino)phenyl]-2-(4-ethylphenyl)quinoline-4-carboxamide](/img/structure/B3481404.png)
